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Introduction
Veverimer (TRC101) is an investigational, non-absorbed, orally administered polymer

developed for the treatment of metabolic acidosis in patients with chronic kidney disease

(CKD). Metabolic acidosis is a common complication of CKD and is associated with an

increased risk of disease progression, muscle wasting, and bone demineralization. Veverimer
is designed to address this by binding to hydrochloric acid (HCl) in the gastrointestinal tract,

thereby increasing the level of bicarbonate in the blood. This document provides a

comprehensive technical overview of the data and methodologies supporting the

investigational new drug application for Veverimer.

Mechanism of Action
Veverimer is a high-capacity, selective, non-absorbed, hydrochloric acid-binding polymer.[1]

Unlike traditional alkali therapies such as sodium bicarbonate, Veverimer removes acid from

the body without introducing sodium or other counterions.[1] The polymer is not absorbed into

the bloodstream and is excreted in the feces.[2]

The proposed mechanism of action involves the following steps:

Oral Administration: Veverimer is taken orally as a suspension.
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HCl Binding in the Gut: In the acidic environment of the stomach and upper gastrointestinal

tract, the free-amine groups of the Veverimer polymer become protonated, binding with

hydrogen ions (H+). The positively charged polymer then binds with chloride ions (Cl-),

effectively sequestering HCl.

Stimulation of Gastric Acid Production and Bicarbonate Generation: The removal of HCl from

the gastric lumen stimulates parietal cells in the stomach to produce more HCl. This process

involves the intracellular generation of carbonic acid (H₂CO₃) by carbonic anhydrase. The

carbonic acid then dissociates into a hydrogen ion (H⁺) and a bicarbonate ion (HCO₃⁻). The

H⁺ is secreted into the gastric lumen, while the HCO₃⁻ is transported into the bloodstream in

exchange for a chloride ion, resulting in a net increase in systemic bicarbonate levels.[3]

Fecal Excretion: The Veverimer-HCl complex travels through the gastrointestinal tract and is

excreted in the feces.[2]
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Veverimer's Mechanism of Action in Increasing Systemic Bicarbonate.
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Preclinical Studies
In Vitro Binding Capacity
Objective: To determine the hydrochloric acid binding capacity of Veverimer.

Methodology: In vitro studies were conducted to assess the binding capacity of Veverimer
across a range of pH values typically found in the human gastrointestinal tract (pH 1.5-7). The

polymer's binding specificity was also evaluated against other anions commonly present in the

gut, such as phosphate, citrate, and taurocholate.

Results:

Parameter Result

HCl Binding Capacity 10.7 ± 0.4 mmol/g

Binding Capacity at GI pH Range (1.5-7) >5 mmol/g

| Binding of Phosphate, Citrate, Taurocholate | <1.5 mmol/g |

Table 1: In Vitro Binding Capacity of Veverimer.[2]

Conclusion: Veverimer demonstrated a high and selective binding capacity for hydrochloric

acid in vitro.[2]

Animal Model of CKD
Objective: To evaluate the in vivo efficacy of Veverimer in a preclinical model of chronic kidney

disease and metabolic acidosis.

Methodology: An adenine-induced CKD model in rats was utilized. This model is established by

feeding rats a diet containing adenine, which leads to the development of tubular obstruction,

chronic inflammation, and fibrosis, mimicking key aspects of human CKD.[4] In the Veverimer
study, rats with adenine-induced CKD and metabolic acidosis were administered the drug. The

primary outcomes measured were fecal chloride excretion and serum bicarbonate levels.
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Results: Administration of Veverimer resulted in a significant, dose-dependent increase in fecal

chloride excretion and a corresponding increase in serum bicarbonate to within the normal

range compared to untreated control animals.[2]

Conclusion: These preclinical findings supported the potential of Veverimer to correct

metabolic acidosis in the setting of CKD.

Clinical Development Program
The clinical development program for Veverimer included several key Phase 3 trials designed

to evaluate its efficacy and safety in patients with CKD and metabolic acidosis.

Experimental Protocols for Clinical Trials
Study Design: The pivotal trials were multicenter, randomized, double-blind, placebo-controlled

studies.

Key Inclusion Criteria:

Age 18-85 years

Non-dialysis-dependent CKD with an estimated glomerular filtration rate (eGFR) of 20-40

mL/min/1.73 m²[5][6]

Metabolic acidosis, defined as a serum bicarbonate concentration of 12-20 mmol/L[5][6]

Key Exclusion Criteria:

Recent changes in alkali therapy

Use of certain medications that could affect acid-base status

Treatment: Veverimer was administered as a 6 g/day oral suspension.[5]

Efficacy Endpoints:

Primary Composite Endpoint (TRCA-301): The proportion of patients achieving either an

increase of ≥4 mmol/L in serum bicarbonate from baseline or a serum bicarbonate level
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within the normal range of 22-29 mmol/L at week 12.[5]

Long-term Efficacy (TRCA-301E): Maintenance of the effect on serum bicarbonate and

assessment of physical function over 52 weeks.[6]

CKD Progression (VALOR-CKD): A composite endpoint of the first occurrence of renal death,

end-stage renal disease (ESRD), or a confirmed ≥40% reduction in eGFR.[7][8]

Physical Function Assessment:

Kidney Disease and Quality of Life-Physical Function Domain (KDQoL-PFD): A patient-

reported outcome measure assessing limitations in daily activities.[9]

Repeated Chair Stand Test: An objective measure of physical performance.[9]
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Simplified Clinical Trial Workflow for Veverimer.

Clinical Trial Results
TRCA-301 and TRCA-301E: Efficacy in Correcting
Metabolic Acidosis
Key Findings:

Veverimer met the primary composite endpoint in the 12-week TRCA-301 trial, with a

significantly higher proportion of patients in the Veverimer group achieving a clinically

meaningful increase in serum bicarbonate compared to the placebo group.[5]
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The effect on serum bicarbonate was sustained over 52 weeks in the TRCA-301E extension

study.[6]

Treatment with Veverimer also resulted in significant improvements in both patient-reported

and objectively measured physical function.[6]

Endpoint Veverimer Group Placebo Group p-value

TRCA-301 (Week 12)

Patients Meeting

Primary Endpoint
59% (71/120) 22% (20/89) <0.0001

TRCA-301E (Week

52)

Patients with ≥4

mmol/L Increase or

Normalization of

Serum Bicarbonate

63% 38% 0.0015

Mean Change in

Serum Bicarbonate

(mmol/L)

+5.4 +2.2 <0.0001

Mean Change in

KDQoL-PFD Score

+12.1 (placebo-

subtracted)
- <0.0001

Improvement in

Repeated Chair Stand

Test (seconds)

4.3 1.4 <0.0001

Table 2: Key Efficacy Results from TRCA-301 and TRCA-301E Trials.[5][6][10]

VALOR-CKD: Effect on CKD Progression
Key Findings:

The VALOR-CKD trial did not meet its primary endpoint of delaying the progression of CKD.

[7][8]
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There was no significant difference in the incidence of the primary composite endpoint (renal

death, ESRD, or a ≥40% reduction in eGFR) between the Veverimer and placebo groups.[8]

The separation in mean serum bicarbonate between the two groups in this trial was smaller

than in previous studies, which may have impacted the ability to detect a treatment effect on

CKD progression.[8]

Endpoint
Veverimer
Group (n=741)

Placebo Group
(n=739)

Hazard Ratio
(95% CI)

p-value

Primary

Composite

Endpoint Events

149 148 0.99 (0.8 - 1.2) 0.90

Table 3: Primary Endpoint Results from the VALOR-CKD Trial.[8]

Safety and Tolerability
Across the clinical trial program, Veverimer was generally well-tolerated. The most common

treatment-related adverse events were gastrointestinal in nature, including diarrhea, flatulence,

and nausea.[5] The incidence of serious adverse events was similar between the Veverimer
and placebo groups.[6][8]

Regulatory Status
Tricida submitted a New Drug Application (NDA) for Veverimer to the U.S. Food and Drug

Administration (FDA) under the Accelerated Approval Program.[11] In August 2020, the FDA

issued a Complete Response Letter (CRL), indicating that the application could not be

approved in its present form.[11][12][13]

The key issues raised by the FDA in the CRL were:

The need for additional data on the magnitude and durability of the treatment effect of

Veverimer on the surrogate marker of serum bicarbonate.[11][12][13]

Concerns about whether the demonstrated effect size would be reasonably likely to predict

clinical benefit.[11][12][13]
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The applicability of the treatment effect to the U.S. population, as a significant portion of the

trial participants were from Eastern Europe.[14]

The FDA did not raise any safety, clinical pharmacology, or manufacturing issues in the CRL.

[11][13]

Conclusion
Veverimer is a novel, non-absorbed polymer that has demonstrated efficacy in correcting

metabolic acidosis in patients with CKD by binding to hydrochloric acid in the gastrointestinal

tract. Clinical trials have shown that Veverimer significantly increases serum bicarbonate levels

and improves physical function. However, the confirmatory VALOR-CKD trial did not

demonstrate a benefit in slowing the progression of CKD. The FDA has requested additional

data to support the clinical benefit of Veverimer for the treatment of metabolic acidosis in this

patient population. Further investigation and potentially additional clinical trials will be

necessary to address the deficiencies identified by the FDA and to fully establish the role of

Veverimer in the management of metabolic acidosis in patients with chronic kidney disease.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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